molecular formula C9H6Br2O B1591014 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one CAS No. 207857-48-5

4,6-Dibromo-2,3-dihydro-1H-Inden-1-one

Cat. No.: B1591014
CAS No.: 207857-48-5
M. Wt: 289.95 g/mol
InChI Key: WUQSDHZHCNOIJP-UHFFFAOYSA-N
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Description

4,6-Dibromo-2,3-dihydro-1H-Inden-1-one is a brominated derivative of 2,3-dihydro-1H-inden-1-one, a compound belonging to the class of indenones Indenones are known for their diverse biological activities and synthetic utility in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one typically involves the bromination of 2,3-dihydro-1H-inden-1-one. The reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (DCM) at low temperatures to control the reaction rate and prevent over-bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of bromine and precise temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

  • Substitution: Bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of this compound carboxylic acids or ketones.

  • Reduction: Production of dihydro derivatives.

  • Substitution: Formation of hydroxylated or aminated derivatives.

Scientific Research Applications

4,6-Dibromo-2,3-dihydro-1H-Inden-1-one has found applications in various scientific fields:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular structures.

  • Biology: The compound exhibits biological activities, including antimicrobial and antifungal properties, making it a candidate for drug development.

  • Medicine: Its derivatives have been studied for potential therapeutic uses, such as in the treatment of cancer and inflammatory diseases.

  • Industry: The compound is used in the manufacture of dyes, pigments, and other chemical products.

Mechanism of Action

4,6-Dibromo-2,3-dihydro-1H-Inden-1-one is structurally similar to other brominated indenones, such as 2,2-Dibromo-4,6-difluoro-2,3-dihydro-1H-inden-1-one. its unique substitution pattern and reactivity profile distinguish it from these compounds. The presence of bromine atoms at the 4 and 6 positions enhances its reactivity and potential for further functionalization.

Comparison with Similar Compounds

  • 2,2-Dibromo-4,6-difluoro-2,3-dihydro-1H-inden-1-one

  • 2,3-Dihydro-1H-inden-1-one

  • 1H-Inden-1-one

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Properties

IUPAC Name

4,6-dibromo-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2O/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQSDHZHCNOIJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573369
Record name 4,6-Dibromo-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207857-48-5
Record name 4,6-Dibromo-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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